N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a trifluoromethyl group, a chloro group, and a dioxopyrrolidinyl group attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloro-5-(trifluoromethyl)aniline, which is then subjected to acylation reactions to introduce the benzamide moiety. The dioxopyrrolidinyl group is incorporated through subsequent cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides with different functional groups.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups contribute to its binding affinity and reactivity with target proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 5-[2-chloro-5-(trifluoromethyl)phenyl]furfural
- N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(tetrazol-1-yl)benzamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide stands out due to the presence of the dioxopyrrolidinyl group, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O3/c19-13-5-4-11(18(20,21)22)9-14(13)23-17(27)10-2-1-3-12(8-10)24-15(25)6-7-16(24)26/h1-5,8-9H,6-7H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSCZZIORSLDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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